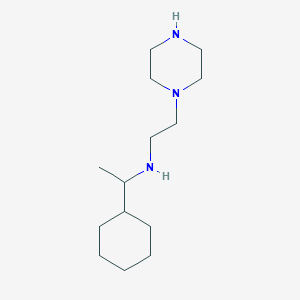

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Description

Properties

IUPAC Name |

1-cyclohexyl-N-(2-piperazin-1-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3/c1-13(14-5-3-2-4-6-14)16-9-12-17-10-7-15-8-11-17/h13-16H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZHQQLQWGEQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443455 | |

| Record name | 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-80-1 | |

| Record name | N-(1-Cyclohexylethyl)-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, a valuable substituted piperazine derivative for research and development in the pharmaceutical and chemical industries. The core of this synthesis is a highly selective reductive amination, a cornerstone reaction in modern amine synthesis. This document furnishes detailed, step-by-step experimental protocols for the synthesis of key starting materials and the final target compound, underpinned by mechanistic insights and supported by authoritative references. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous resource for the laboratory-scale synthesis of this compound.

Introduction

Substituted piperazine moieties are ubiquitous scaffolds in medicinal chemistry, renowned for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] The title compound, 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, incorporates several key structural features: a piperazine ring, a flexible ethylenediamine linker, and a lipophilic cyclohexylethyl group. This combination of functionalities makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide focuses on a convergent and efficient synthetic strategy, prioritizing readily available starting materials, high selectivity, and straightforward purification procedures. The central transformation is the reductive amination between 1-(2-aminoethyl)piperazine and cyclohexyl methyl ketone. This approach is advantageous due to its operational simplicity and the high degree of control over the final product, selectively forming the secondary amine at the primary amino group of the ethylpiperazine side chain.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the secondary amine C-N bond, identifying 1-(2-aminoethyl)piperazine and cyclohexyl methyl ketone as the key precursors. This disconnection points directly to a reductive amination strategy.

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic pathway can therefore be envisioned as a three-stage process:

-

Synthesis of Cyclohexyl Methyl Ketone: Preparation of one of the key starting materials.

-

Synthesis of 1-(2-Aminoethyl)piperazine: Preparation of the second key starting material.

-

Reductive Amination: The final coupling reaction to yield the target molecule.

Synthesis of Starting Materials

Synthesis of Cyclohexyl Methyl Ketone

Cyclohexyl methyl ketone is a commercially available compound; however, for completeness, a reliable laboratory preparation is provided below, adapted from Organic Syntheses.[2] This method involves the reaction of the lithium salt of cyclohexanecarboxylic acid with methyllithium.

Caution: This reaction involves the use of methyllithium, which is a pyrophoric reagent, and generates hydrogen gas. It must be performed under an inert atmosphere in a well-ventilated fume hood by trained personnel.

-

Apparatus: A dry, 500-mL, three-necked flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a mechanical stirrer, and an inlet for an inert gas (e.g., argon or nitrogen).

-

Reaction Setup: To the flask, add powdered lithium hydride (1.39 g, 0.174 mol) and anhydrous 1,2-dimethoxyethane (100 mL).

-

Addition of Carboxylic Acid: While stirring vigorously, add a solution of cyclohexanecarboxylic acid (19.25 g, 0.150 mol) in anhydrous 1,2-dimethoxyethane (100 mL) dropwise over 10 minutes.

-

Formation of Lithium Salt: Heat the resulting mixture to reflux with stirring for 2.5 hours. The completion of the reaction is indicated by the cessation of hydrogen evolution.

-

Addition of Methyllithium: Cool the suspension to approximately 10 °C using an ice bath. While stirring vigorously, add an ethereal solution of methyllithium (123 mL, 0.170 mol) dropwise over 30 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the suspension at room temperature for 2 hours.

-

Work-up: Quench the reaction by carefully siphoning the reaction mixture into a vigorously stirred mixture of concentrated hydrochloric acid (27 mL, 0.32 mol) and water (400 mL). Rinse the reaction flask with ether (100 mL) and add it to the aqueous mixture.

-

Extraction: Saturate the resulting mixture with sodium chloride. Separate the organic phase and extract the aqueous phase with three 150-mL portions of ether.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter, and remove the bulk of the ether by distillation. Distill the remaining liquid under reduced pressure to yield cyclohexyl methyl ketone as a colorless liquid.

| Parameter | Value | Reference |

| Boiling Point | 57–60 °C (8 mm Hg) | [2] |

| Yield | 91–94% | [2] |

Synthesis of 1-(2-Aminoethyl)piperazine

1-(2-Aminoethyl)piperazine is also a commercially available starting material. Industrial synthesis often involves the reaction of ethylene dichloride with ammonia, which produces a mixture of ethylene amines.[3] A laboratory-scale synthesis can be achieved through various routes. A common method involves the reaction of ethylenediamine with piperazine or its derivatives. For the purpose of this guide, a detailed protocol for a related reductive amination to produce a substituted piperazine is provided, which can be adapted for the synthesis of the desired starting material.

Synthesis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine via Reductive Amination

The final step in the synthesis is the coupling of 1-(2-aminoethyl)piperazine with cyclohexyl methyl ketone via reductive amination. This reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The use of a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial for the success of this reaction, as it selectively reduces the iminium ion in the presence of the ketone.[4] The primary amino group of 1-(2-aminoethyl)piperazine is significantly more nucleophilic than the secondary amine within the piperazine ring, leading to a high degree of selectivity for the desired product.

Caption: Reductive amination of cyclohexyl methyl ketone with 1-(2-aminoethyl)piperazine.

Experimental Protocol: Reductive Amination

The following protocol is adapted from a general procedure for the reductive amination of ketones with amines using sodium triacetoxyborohydride.

-

Reaction Setup: To a stirred solution of 1-(2-aminoethyl)piperazine (1.0 eq) and cyclohexyl methyl ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

| Parameter | Condition |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Stoichiometry | Amine:Ketone:Reducing Agent (approx. 1:1.1:1.5) |

Characterization and Data

The structural confirmation of the synthesized 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine should be performed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl group protons as a doublet, the methine proton as a multiplet, and the various methylene protons of the ethyl and piperazine moieties.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the secondary and tertiary amines, as well as C-H and C-N stretching vibrations.

A complete assignment of the ¹H and ¹³C NMR chemical shifts can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[5]

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. The key transformation, a selective reductive amination, provides a high-yielding and clean method for the synthesis of this valuable research chemical. The provided protocols for the synthesis of the starting materials and the final product are based on established and referenced procedures, ensuring their reproducibility in a laboratory setting. This guide serves as a practical resource for scientists engaged in the synthesis of novel piperazine derivatives for various applications, particularly in the field of drug discovery and development.

References

-

Organic Syntheses. Ketone, cyclohexyl methyl. Coll. Vol. 5, p.314 (1973); Vol. 48, p.56 (1968). Retrieved from [Link]

-

LookChem. Preparation of Cyclohexyl methyl ketone. Retrieved from [Link]

-

PrepChem. Preparation of Cyclohexyl Methyl Ketone. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72.

-

Wikipedia. Reductive amination. Retrieved from [Link]

- Kůdela, S., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 125-135.

-

ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

-

ResearchGate. Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. Retrieved from [Link]

-

ResearchGate. (2006). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

physicochemical properties of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Physicochemical Profile & Technical Guide: 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine (CAS 177721-80-1), a specialized polyamine derivative characterized by a piperazine core, an ethyl linker, and a lipophilic cyclohexylethyl moiety. As a structural hybrid between the hydrophilic 1-(2-aminoethyl)piperazine (AEP) and hydrophobic cyclohexyl pharmacophores, this compound represents a critical scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targeting (e.g., Sigma-1 receptor ligands) and as a curing agent in advanced polymer science. This guide details its physicochemical properties, synthetic pathways, analytical characterization, and handling protocols.

Chemical Identity & Structural Analysis

The compound is a semi-rigid, tri-basic amine. Its structure combines a polar, ionizable piperazine head with a bulky, lipophilic tail, creating an amphiphilic profile suitable for membrane penetration.

| Property | Data |

| IUPAC Name | N-(1-Cyclohexylethyl)-2-(piperazin-1-yl)ethan-1-amine |

| Common Name | 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine |

| CAS Number | 177721-80-1 |

| Molecular Formula | C₁₄H₂₉N₃ |

| Molecular Weight | 239.40 g/mol |

| SMILES | CC(C1CCCCC1)NCCN2CCNCC2 |

| Chirality | Contains one chiral center at the exocyclic methine carbon (R/S enantiomers possible). |

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Physicochemical Profile (Experimental & Predicted)

Understanding the physicochemical behavior of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile in drug development.

Ionization (pKa)

The molecule possesses three basic nitrogen centers. The protonation state is pH-dependent, significantly affecting solubility and membrane permeability.

-

N1 (Piperazine Secondary Amine): pKa ≈ 9.8 (Highly Basic)

-

N2 (Chain Secondary Amine): pKa ≈ 9.2 – 9.5 (Basic)

-

N4 (Piperazine Tertiary Amine): pKa ≈ 5.4 – 5.8 (Weakly Basic)

Implication: At physiological pH (7.4), the molecule exists primarily as a dication (protonated at N1 and the chain amine). This high degree of ionization suggests good aqueous solubility but requires specific formulation strategies (e.g., lipid carriers) to facilitate passive transport across the Blood-Brain Barrier (BBB), despite the lipophilic tail.

Lipophilicity (LogP/LogD)

Unlike its parent AEP (LogP ≈ -1.5), the addition of the cyclohexylethyl group drastically shifts the lipophilicity.

-

Predicted LogP: 2.2 ± 0.4

-

LogD (pH 7.4): ~ -0.5 to 0.5 (due to ionization)

Expert Insight: The "1-cyclohexylethyl" moiety acts as a "lipophilic anchor," increasing the LogP by approximately 3.5 units compared to AEP. This shift is critical for receptor binding (hydrophobic pocket interaction) and enables the compound to interact with CNS targets like Sigma-1 receptors , which favor cationic amphiphiles.

Solubility & Stability

-

Water Solubility: Miscible in water as a salt (HCl, fumarate). The free base is sparingly soluble (~1-5 mg/mL) but soluble in organic solvents (DCM, Methanol).

-

Boiling Point: Predicted >280°C (Decomposes).

-

Stability: Sensitive to oxidation (N-oxides) and carbamate formation (CO₂ absorption from air). Store under inert gas (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Two primary routes are viable for synthesizing high-purity 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. Route A is preferred for laboratory scale due to milder conditions.

Route A: Reductive Amination (Recommended)

This method couples 1-(2-aminoethyl)piperazine (AEP) with Methyl Cyclohexyl Ketone (Acetylcyclohexane).

-

Reagents: AEP (1.0 eq), Methyl Cyclohexyl Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

-

Procedure:

-

Dissolve AEP and ketone in DCE.

-

Add acetic acid (pH ~5) and stir for 2 hours to form the imine intermediate.

-

Add NaBH(OAc)₃ portion-wise at 0°C.

-

Stir at room temperature for 12-16 hours.

-

Quench with saturated NaHCO₃. Extract with DCM.

-

-

Purification: The product is a secondary amine and can be purified via column chromatography (DCM:MeOH:NH₄OH) or crystallized as a dihydrochloride salt.

Route B: N-Alkylation

Reaction of AEP with 1-Cyclohexylethyl bromide.

-

Note: This route often leads to over-alkylation (tertiary amine formation) and is less selective than reductive amination.

Analytical Characterization

To ensure scientific integrity, the following analytical markers must be verified.

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 0.9-1.8: Multiplet (Cyclohexyl + Methyl doublet).δ 2.3-2.6: Broad multiplets (Piperazine ring protons + Linker CH₂).δ 2.8: Triplet (CH₂ adjacent to secondary amine).δ 3.0: Multiplet (Methine CH of cyclohexylethyl group). |

| LC-MS (ESI+) | [M+H]⁺ = 240.2 (Base peak).[M+2H]²⁺ = 120.6 (Often observed due to polybasic nature). |

| HPLC | Column: C18 (High pH resistant, e.g., XBridge).Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.Note: Acidic mobile phases may cause peak tailing due to silanol interactions. |

Biological Implications & Safety[1]

Pharmacological Potential

This scaffold is highly relevant for Sigma Receptor (σ1/σ2) research. The combination of a basic nitrogen (piperazine) and a hydrophobic domain (cyclohexyl) separated by a spacer is a classic pharmacophore for:

-

Sigma-1 Agonists: Neuroprotection, cognitive enhancement.

-

Calcium Channel Blockers: Similar to cinnarizine/flunarizine structural motifs.

-

Antimicrobial Agents: Cationic amphiphiles often disrupt bacterial membranes.

Safety & Handling (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Handle only in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8795, 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

This guide provides an in-depth, predictive analysis and methodological framework for the spectroscopic characterization of the novel compound 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. As specific empirical data for this compound is not publicly available, this document serves as a robust technical blueprint for researchers in drug development and organic synthesis. It outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on first principles, details the necessary experimental protocols for data acquisition, and provides a systematic approach to spectral interpretation for structural verification.

Introduction: The Imperative for Structural Elucidation

In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. For a novel compound such as 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, with its combination of aliphatic, alicyclic, and heterocyclic moieties, techniques like NMR and MS are indispensable. This guide explains the causality behind experimental choices and establishes a self-validating system for characterization, ensuring that researchers can confidently verify the synthesis and purity of this and structurally related molecules.

Molecular Structure:

-

IUPAC Name: 1-(2-((1-cyclohexylethyl)amino)ethyl)piperazine

-

Chemical Formula: C₁₆H₃₃N₃

-

Molecular Weight: 267.46 g/mol

Predicted Spectroscopic Data & Interpretation

A predictive approach, grounded in established principles of spectroscopy, allows for the anticipation of spectral features. This is a critical exercise in the absence of reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1] For this molecule, we will predict the ¹H NMR, ¹³C NMR, and DEPT-135 spectra. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many nonpolar to moderately polar organic compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show a complex pattern of signals. The chemical shift (δ) indicates the electronic environment of the protons, while the integration reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.[4]

| Predicted δ (ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~2.8 - 2.4 | Multiplet | 12H | H-c, H-d, H-e, H-f | Protons on the piperazine ring and the ethylenediamine bridge are in a complex, overlapping region due to their proximity to nitrogen atoms. |

| ~2.3 - 2.1 | Multiplet | 1H | H-g | The methine proton is deshielded by the adjacent nitrogen and cyclohexyl group. |

| ~1.8 - 1.0 | Multiplet | 11H | H-h, H-i, H-j, H-k, H-l, H-m | The protons of the cyclohexyl ring will appear as a broad, complex multiplet, a characteristic feature of such systems.[5][6][7] |

| ~0.9 | Doublet | 3H | H-n | The methyl group protons will be split into a doublet by the adjacent methine proton (H-g). |

| (Broad) | Singlet | 2H | N-H | The N-H protons often appear as a broad singlet and their chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR & DEPT-135 Spectra (125 MHz, CDCl₃)

¹³C NMR provides information on the carbon skeleton. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[8][9] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative.[10][11]

| Predicted δ (ppm) | DEPT-135 | Provisional Assignment | Rationale |

| ~58 | Positive | C-g | The methine carbon (CH) is attached to nitrogen. |

| ~54 | Negative | C-c, C-f | Piperazine carbons adjacent to the substituted nitrogen. |

| ~53 | Negative | C-d, C-e | Piperazine carbons adjacent to the NH. |

| ~49 | Negative | C-b | Ethylenediamine carbon adjacent to the piperazine ring. |

| ~42 | Negative | C-a | Ethylenediamine carbon adjacent to the secondary amine. |

| ~40 | Positive | C-h | Cyclohexyl carbon attached to the ethylamino group. |

| ~30 | Negative | C-i, C-m | Cyclohexyl carbons beta to the substituent. |

| ~26 | Negative | C-j, C-l | Cyclohexyl carbons gamma to the substituent. |

| ~25 | Negative | C-k | Cyclohexyl carbon delta to the substituent. |

| ~15 | Positive | C-n | The terminal methyl carbon is the most shielded (upfield). |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated.[12][13][14] ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[13][15]

Predicted ESI-MS Data

| m/z Value | Predicted Ion | Rationale |

| 268.27 | [M+H]⁺ | The most abundant ion, corresponding to the protonated molecule (C₁₆H₃₄N₃⁺). |

| 143.14 | [C₈H₁₉N₂]⁺ | Fragmentation resulting from cleavage of the C-C bond in the ethyl bridge. |

| 126.13 | [C₈H₁₆N]⁺ | Fragmentation involving cleavage at the C-N bond of the secondary amine. |

| 99.10 | [C₅H₁₁N₂]⁺ | A characteristic fragment from the cleavage of the piperazine ring.[16][17] |

Experimental Protocols & Methodologies

Reproducible and high-quality data depend on meticulous experimental execution.

Workflow for Spectroscopic Analysis

The overall process follows a logical sequence from sample preparation to final structural confirmation.

Caption: Workflow from sample preparation to structural confirmation.

Protocol for NMR Sample Preparation[18][19][20]

-

Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[2][18]

-

Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. CDCl₃ is a suitable starting point.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent.[19]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube, ensuring no solid particles are present.[2][18]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the tube with a lint-free wipe.

Protocol for ESI-MS Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent, adding 0.1% formic acid to promote protonation [M+H]⁺.

-

Infusion/Injection: The sample can be directly infused into the ESI source or injected via a liquid chromatography (LC) system.

Advanced Structural Verification: 2D NMR

In cases of significant signal overlap in the 1D spectra, 2D NMR experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[20][21] It would be used to trace the connectivity from the methyl group (H-n) to the methine (H-g) and through the ethyl and piperazine fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.[21] Each peak in the HSQC spectrum corresponds to a C-H bond.

Caption: Logical relationships confirmed by 2D NMR experiments.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the structural elucidation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. By integrating predictive analysis with detailed, validated experimental protocols, researchers are equipped to acquire and interpret high-quality spectroscopic data. This self-validating methodology ensures the scientific integrity required for advancing drug discovery and development programs. The principles and workflows outlined herein are broadly applicable to the characterization of other novel small molecules.

References

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

Sources

- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.uvic.ca [web.uvic.ca]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. imperial.ac.uk [imperial.ac.uk]

- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Sensitivity HPLC-MS/MS Profiling of Piperazine Derivatives in Biological Matrices

Topic: HPLC-MS Analysis of Piperazine Derivatives Content Type: Application Note & Protocol Guide ID: AN-PIP-MS-2026

Abstract

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for antidepressants, antihistamines, and antipsychotics.[1] However, they also constitute a significant class of New Psychoactive Substances (NPS), such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP).[1] The analysis of these compounds is complicated by their high polarity, basicity (pKa ~9.8), and lack of strong chromophores.[1] This Application Note details a robust LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and compares Pentafluorophenyl (PFP) vs. C18 stationary phases to overcome common challenges like peak tailing and isomer co-elution.

Introduction: The Analytical Challenge

Piperazines contain two nitrogen atoms in a six-membered ring.[2] This structure dictates their behavior in liquid chromatography:

-

High Basicity: At standard acidic pH (0.1% Formic Acid), piperazines are doubly charged.[1] This leads to poor retention on standard C18 columns ("dead volume elution") and severe secondary interactions with residual silanols, causing peak tailing.[1]

-

Isomeric Complexity: Many derivatives (e.g., ortho-, meta-, and para-substituted phenylpiperazines) have identical masses and fragmentation patterns, requiring chromatographic resolution rather than mass discrimination.[1]

Method Development Strategy

To address these issues, this guide moves beyond standard C18 protocols. We prioritize Mixed-Mode SPE to remove matrix interferences (phospholipids/salts) and utilize PFP column chemistry for superior selectivity of basic amines.[1]

Workflow Logic Diagram

The following decision tree illustrates the critical pathways for method selection based on analyte properties.

Figure 1: Decision matrix for selecting the optimal stationary phase based on piperazine lipophilicity and isomeric complexity.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Direct protein precipitation (PPT) often fails to remove phospholipids, which cause ion suppression in MS.[1] For basic piperazines, Mixed-Mode Cation Exchange (MCX) is the gold standard, utilizing both hydrophobic retention and ionic bonding.[1]

Reagents:

-

Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]

-

Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).[1]

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:

-

Pre-treatment: Dilute 200 µL of plasma/urine 1:1 with Loading Buffer . Why? Acidification ensures the piperazine nitrogens are protonated (positively charged) to bind with the cation exchange sorbent.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample at low flow (1 mL/min).

-

Wash 1 (Acidic): 1 mL 0.1% Formic Acid. Removes proteins and hydrophilic neutrals.

-

Wash 2 (Organic): 1 mL Methanol. Removes hydrophobic neutrals and phospholipids.[1] The basic analyte remains locked by ionic charge.

-

Elution: 2 x 500 µL Elution Solvent . Why? High pH neutralizes the piperazine and the sorbent, breaking the ionic bond and releasing the analyte.

-

Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.

Figure 2: Mechanism of action for MCX extraction. The "Lock-and-Key" ionic mechanism allows aggressive organic washing for cleaner samples.

Protocol 2: Instrumental Analysis (LC-MS/MS)

Column Selection Strategy

While C18 is common, PFP (Pentafluorophenyl) is recommended for piperazines.[1]

-

Mechanism: PFP phases offer π-π interactions and hydrogen bonding, providing unique selectivity for halogenated piperazines (like TFMPP, mCPP) and separating positional isomers that co-elute on C18.[1]

LC Conditions

-

System: UHPLC (Binary Pump).[1]

-

Column: Kinetex PFP or equivalent, 100 x 2.1 mm, 1.7 µm or 2.6 µm.[1]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

-

Temp: 40°C.

MS/MS Parameters (ESI+)

Piperazines ionize readily in positive mode ([M+H]+).

-

Spray Voltage: 3500 V.

-

Gas Temps: 350°C (Drying Gas).

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| BZP | 177.1 | 91.1 | 134.1 | 25 |

| mCPP | 197.1 | 154.1 | 118.1 | 22 |

| TFMPP | 231.1 | 188.1 | 145.1 | 24 |

| Piperazine (Internal Std) | 87.1 | 44.1 | 70.1 | 18 |

Note: Transitions should be optimized for specific instrument platforms (Triple Quadrupole vs. Q-TOF).

Validation & Troubleshooting

Data Presentation: Column Performance Comparison

| Feature | C18 (Standard) | C18 (Hybrid/High pH) | PFP (Recommended) | HILIC |

| Retention | Low (Dead volume elution) | Moderate | High | Very High |

| Peak Shape | Poor (Tailing due to silanols) | Excellent | Excellent | Good |

| Isomer Separation | Poor | Moderate | Superior | Moderate |

| Matrix Tolerance | High | High | High | Low (Salt sensitive) |

Common Issues & Solutions

-

Severe Peak Tailing:

-

Cause: Interaction between the positively charged nitrogen on the piperazine ring and negatively charged residual silanols on the silica surface.

-

Solution: Switch to a PFP column (different retention mechanism) or use a High pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10) with a hybrid-silica C18 column.[1] High pH neutralizes the analyte, increasing hydrophobicity and reducing silanol interaction.

-

-

Carryover:

-

Ion Suppression:

References

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1][5] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

-

Antia, U., et al. (2009).[1][6] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[1][6] Forensic Science International, 186(1-3), 63-67.[1][6] Retrieved from [Link]

-

Phenomenex. (2023).[1] Solid Phase Extraction (SPE) Method Development Guide.[1][7] Retrieved from [Link]

-

Agilent Technologies. (2020).[1] Analysis of Designer Drugs by LC/MS/MS. Retrieved from [Link][1]

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. qascf.com [qascf.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. unov.tind.io [unov.tind.io]

- 6. unodc.org [unodc.org]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Notes and Protocols: A Framework for Assessing the Neuroprotective Potential of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Piperazine Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature is chronic neuroinflammation, which contributes significantly to disease progression.[2][3][4] The piperazine scaffold has emerged as a versatile pharmacophore in the development of novel neuroprotective agents.[5][6][7][8][9] These compounds have shown potential in mitigating neurotoxicity and improving neuronal survival through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[10] Some piperazine derivatives have been found to reduce both amyloid and Tau pathology, key hallmarks of Alzheimer's disease, and improve memory in animal models.[6]

This guide provides a comprehensive framework for the preclinical evaluation of piperazine compounds, detailing robust in vitro and in vivo protocols to assess their neuroprotective efficacy and elucidate their mechanisms of action.

Part 1: Foundational In Vitro Assessment of Neuroprotection

The initial screening of piperazine compounds is crucial for identifying promising candidates. This is typically achieved using well-established in vitro models that recapitulate key aspects of neurodegenerative pathology.

Cellular Models: The First Line of Investigation

Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their neuronal characteristics and ease of culture.[7][11][12][13] Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant system.[14]

Rationale for Model Selection:

-

SH-SY5Y Cells: Offer high-throughput screening capabilities and are amenable to genetic manipulation. They can be differentiated to exhibit a more mature neuronal phenotype.[11]

-

Primary Cortical Neurons: Provide a model that closely resembles the in vivo neuronal environment, making them suitable for more detailed mechanistic studies.[14]

Experimental Workflow for In Vitro Screening

Caption: Hypothesized signaling pathways modulated by piperazine compounds.

Part 3: In Vivo Validation of Neuroprotective Efficacy

Promising candidates identified through in vitro screening must be validated in animal models of neurodegenerative diseases to assess their in vivo efficacy and safety.

Animal Models: Simulating Human Disease

The choice of animal model is critical and depends on the specific neurodegenerative disease being targeted.

-

Parkinson's Disease Models:

-

6-OHDA (6-hydroxydopamine) model: Induces selective degeneration of dopaminergic neurons. [15] * MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: A neurotoxin that causes parkinsonism in primates and rodents. [10][15]* Alzheimer's Disease Models:

-

Transgenic mice (e.g., 5xFAD): Express human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. [5] * Amyloid-beta (Aβ) infusion models: Involve the direct injection of Aβ oligomers into the brain to induce pathology. [3]

-

Protocol: Assessing Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the key steps for evaluating a piperazine compound in the MPTP mouse model.

Materials:

-

C57BL/6 mice

-

MPTP

-

Piperazine compound

-

Saline

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Histology and immunohistochemistry reagents

Procedure:

-

Acclimatization and Baseline Behavioral Testing: Acclimatize mice to the housing conditions and perform baseline behavioral tests to establish normal motor function.

-

Compound Administration: Administer the piperazine compound or vehicle control to the mice for a specified period (e.g., daily for 14 days).

-

MPTP Induction: Concurrently with compound administration, induce parkinsonism by administering MPTP (e.g., intraperitoneal injections for 5 consecutive days).

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess motor coordination, balance, and exploratory activity. [15][16][17][18][19]This may include:

-

Rotarod test: To evaluate motor coordination and balance. [15][18][19] * Open field test: To assess locomotor activity and anxiety-like behavior. [18][19] * Pole test: To measure bradykinesia. [18]5. Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for histological and biochemical analysis.

-

-

Histological and Immunohistochemical Analysis:

-

Tyrosine Hydroxylase (TH) Staining: To quantify the survival of dopaminergic neurons in the substantia nigra and striatum. A higher number of TH-positive cells in the compound-treated group indicates neuroprotection. [10] * Microglia and Astrocyte Staining (e.g., Iba1, GFAP): To assess the extent of neuroinflammation. Reduced staining intensity suggests an anti-inflammatory effect. [20][21][22][23][24] * Nissl Staining: To evaluate overall neuronal morphology and identify neuronal loss. [20][21][22][24]7. Biochemical Analysis:

-

Neurotransmitter Levels (HPLC): Measure dopamine and its metabolites in the striatum to assess the functional integrity of the dopaminergic system.

-

Oxidative Stress Markers: Analyze brain tissue for markers of oxidative damage, such as lipid peroxidation and protein carbonylation. [25]

-

Part 4: Data Interpretation and Future Directions

The collective data from in vitro and in vivo studies will provide a comprehensive profile of the piperazine compound's neuroprotective potential.

Key Considerations for Data Interpretation:

-

Dose-dependent effects: A clear dose-response relationship strengthens the evidence for a compound's efficacy.

-

Multi-modal efficacy: Compounds that demonstrate positive effects across multiple assays (e.g., improving cell viability, reducing apoptosis, and suppressing inflammation) are particularly promising.

-

Translational relevance: The results from animal models should be carefully considered in the context of their relevance to human disease.

Successful preclinical evaluation of piperazine compounds using the protocols outlined in this guide will provide the necessary foundation for advancing the most promising candidates into further development and, ultimately, clinical trials.

References

- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.).

- Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC. (2022, May 17).

- Investigating neuroinflammatory markers in neurodegenerative diseases - Research Explorer The University of Manchester. (n.d.).

- Application Notes and Protocols: Investigating Piperazine-Derived Compounds in Neurodegenerative Disease Research Models - Benchchem. (n.d.).

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (n.d.).

- Neurovascular unit, neuroinflammation and neurodegeneration markers in brain disorders. (n.d.).

- 3.12. Neuroprotection Assays - Bio-protocol. (n.d.).

- Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. (2024, March 4).

- Neuronal Cell viability and cytotoxicity assays - NeuroProof. (n.d.).

- Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.).

- Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.).

- Fig. 2. Molecular markers of neurodegeneration and neuroinflammation... - ResearchGate. (n.d.).

- Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC. (2025, November 24).

- (PDF) Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - ResearchGate. (2025, November 13).

- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PMC - NIH. (n.d.).

- What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).

- Behavioral Models | Behavioral and Functional Neuroscience Lab. (n.d.).

- Behavioral tests in rodent models of stroke - PMC - NIH. (n.d.).

- Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed. (2025, November 24).

- The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC. (2024, April 12).

- Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review) - Spandidos Publications. (2022, March 28).

- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.).

- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (n.d.).

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10).

- Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease - MDS Abstracts. (n.d.).

- Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. - ResearchGate. (n.d.).

- Apoptosis Assays - Sigma-Aldrich. (n.d.).

- Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance | Nucleic Acids Research | Oxford Academic. (n.d.).

- Piperazine - Wikipedia. (n.d.).

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - ResearchGate. (n.d.).

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.).

- In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed. (n.d.).

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein | ACS Chemical Neuroscience - ACS Publications. (2024, October 10).

- Histological Analysis of Neurodegeneration in the Mouse Brain. (n.d.).

- Video: Reactive Oxygen Species and Oxidative Stress - JoVE. (2023, April 30).

- Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC - NIH. (n.d.).

- Oxidative Stress and Antioxidants in Neurodegenerative Disorders - MDPI. (n.d.).

- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (n.d.).

- Apoptosis Assays | Thermo Fisher Scientific - US. (n.d.).

- Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity - PubMed Central. (2019, August 19).

- Modeling Oxidative Stress in the Central Nervous System - Boston Children's Hospital. (n.d.).

- Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC. (2020, March 24).

- Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PubMed. (n.d.).

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (n.d.).

Sources

- 1. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 2. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Frontiers | Neurovascular unit, neuroinflammation and neurodegeneration markers in brain disorders [frontiersin.org]

- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdsabstracts.org [mdsabstracts.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinicalpub.com [clinicalpub.com]

- 17. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 18. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Medicine Reports [spandidos-publications.com]

- 20. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: High-Throughput Screening of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine Analogs for Modulators of G-Protein Coupled Receptors

Introduction: The Piperazine Scaffold and the Imperative for High-Throughput Screening

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is due to favorable pharmacokinetic properties and its utility as a versatile synthetic handle, allowing for the creation of large, diverse chemical libraries.[1][2] The 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine core represents a promising, yet underexplored, chemical space. Analogs derived from this scaffold offer a unique three-dimensional architecture ripe for probing complex biological targets.

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the target of over 30% of all modern therapeutic agents.[2][3] Their critical role in signaling cascades makes them a primary focus for drug discovery. High-Throughput Screening (HTS) is an indispensable methodology that enables the rapid evaluation of millions of chemical compounds to identify "hits"—molecules that modulate a specific biological target.[4][5][6] This document provides a comprehensive guide to developing and executing an HTS campaign to identify novel GPCR modulators from a library of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs, using a cell-based calcium mobilization assay as the primary screening platform.

Analog Library Generation: A Note on Synthesis

A diverse library of analogs is the cornerstone of any successful HTS campaign.[7] The synthesis of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs can be efficiently achieved through established synthetic routes such as N-alkylation of a mono-protected piperazine or via reductive amination.[1][8] These methods allow for systematic structural modifications to explore the structure-activity relationship (SAR) around the core scaffold, which is critical for optimizing hit compounds into viable lead candidates.[8]

Assay Principle: Interrogating Gq-Coupled GPCR Activation

The selection of an appropriate assay is the most critical step in developing a screening campaign.[9] For GPCRs that couple to the Gαq subunit, ligand binding initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is a robust and measurable signal that is highly amenable to HTS.[10]

We will utilize a fluorescent, cell-based calcium mobilization assay. The core of this assay is a Ca²⁺-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) that is pre-loaded into the cells. In its resting state, the dye exhibits low fluorescence. Upon GPCR activation and the subsequent rise in intracellular Ca²⁺, the dye binds to the free calcium ions, resulting in a significant and rapid increase in fluorescence intensity. This change in fluorescence is directly proportional to the level of receptor activation and can be measured in real-time using a plate-based reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Gq-Coupled GPCR Signaling Pathway

Caption: A systematic workflow for an HTS campaign, from initial screening to validated hit identification.

Experimental Protocols

The following protocols are designed for execution in 384-well microplate format, a common standard for HTS to conserve reagents and compound stocks. [6]

Protocol 1: Cell Culture and Assay Plate Preparation

This protocol describes the maintenance of a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR and the preparation of assay-ready plates.

-

Cell Maintenance: Culture the cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve receptor integrity.

-

Cell Counting: Resuspend the detached cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and perform a cell count using a hemocytometer or automated cell counter.

-

Seeding Plates: Adjust the cell density to 200,000 cells/mL (or an optimized density). Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate. This yields 10,000 cells per well.

-

Incubation: Incubate the seeded plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.

Protocol 2: Calcium Mobilization Assay (Primary Screen)

This protocol details the single-point screen to identify initial hits from the compound library.

-

Reagent Preparation: Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer containing probenecid (to prevent dye leakage).

-

Dye Loading: Remove the cell culture medium from the assay plates. Add 20 µL of the 2X dye solution to each well.

-

Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

Compound Addition: Transfer the assay plates to a FLIPR or similar kinetic plate reader. Add 10 µL of compound from the library source plate (at a single concentration, e.g., 10 µM final).

-

Signal Detection: Immediately begin reading fluorescence intensity (e.g., Excitation: 490 nm, Emission: 525 nm) every second for the first 10 seconds, and then every 5 seconds for a total of 3 minutes. The rapid initial read captures the peak of the calcium flux.

-

Controls: Each plate must include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a known agonist at its EC₈₀ concentration) for data normalization and quality control assessment. [4]

Protocol 3: Hit Confirmation and Dose-Response Analysis

This protocol is for re-testing primary hits and determining their potency.

-

Compound Plating: For each confirmed hit, create a serial dilution series (e.g., 11 points, 1:3 dilution) in an appropriate solvent. The concentration range should bracket the expected potency, typically from 100 µM down to the picomolar range.

-

Assay Execution: Perform the calcium mobilization assay as described in Protocol 2, but instead of a single concentration, add the serially diluted compounds to the assay plates.

-

Data Analysis: For each compound, plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Data Analysis, Quality Control, and Hit Selection

Robust data analysis is crucial for the meaningful interpretation of HTS results. [11]

Data Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [4]It measures the separation between the positive and negative control signals.

-

Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

-

Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.

-

-

An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5 .

Primary Hit Selection

-

Normalization: Raw fluorescence data from each well is normalized to the plate controls. A common method is to set the average negative control response to 0% activity and the average positive control response to 100% activity.

-

Hit Threshold: A hit is typically defined as a compound that produces a response greater than a set threshold, often calculated as three times the standard deviation of the negative controls (vehicle wells). For example, compounds exhibiting >50% activation in an agonist screen might be selected as primary hits.

Quantitative Data Summary (Illustrative)

The following table presents representative data from a hypothetical HTS campaign.

| Parameter | Value | Description |

| Assay Quality | ||

| Z'-Factor | 0.78 | Indicates an excellent separation band between controls, suitable for HTS. |

| Signal-to-Background | 12.5 | Represents a strong and easily detectable signal over baseline noise. |

| Screening Results | ||

| Library Size | 100,000 | Total number of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs screened. |

| Primary Hit Rate | 0.85% | Percentage of compounds identified as active in the primary screen. |

| Confirmed Hit Rate | 0.52% | Percentage of primary hits that re-confirmed upon re-testing from powder. |

| Example Hit Compounds | ||

| Compound A | EC₅₀ = 75 nM | A potent agonist identified from the screen. |

| Compound B | EC₅₀ = 210 nM | A moderately potent agonist with a different substitution pattern. |

| Compound C | EC₅₀ = 1.2 µM | A weaker hit, potentially useful for initial SAR studies. |

Hit Validation: Ensuring Biological Relevance

Primary hits must undergo further validation to eliminate false positives and artifacts. [12][13]False positives can arise from compound autofluorescence, cytotoxicity, or non-specific activity. A crucial step is to perform orthogonal assays that measure a different endpoint in the signaling cascade. [14]

-

Biochemical Binding Assay: A radioligand or fluorescence polarization binding assay can confirm direct interaction of the hit compound with the GPCR target. This helps to rule out compounds that may be acting downstream in the signaling pathway.

-

Alternative Functional Assay: If the GPCR can couple to multiple G-protein pathways (e.g., Gs), a cAMP accumulation assay can be used as a secondary screen to confirm activity through an independent signaling branch. [10]* Selectivity Profiling: Active compounds should be tested against related GPCRs to assess their selectivity, a key attribute for a potential therapeutic agent.

Conclusion

This application note outlines a robust, field-proven methodology for the high-throughput screening of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analog libraries against GPCR targets. By combining a validated cell-based calcium mobilization assay with a systematic workflow for data analysis and hit validation, researchers can efficiently identify novel and potent modulators. The protocols and strategies described herein provide a comprehensive framework for accelerating the initial stages of drug discovery, transforming a diverse chemical library into a set of validated hits ready for lead optimization.

References

-

Laganowsky, A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology. Available at: [Link]

-

Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

-

Fang, Y. (2015). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

Peralta-Yahya, P., et al. (2020). Advances in G protein-coupled receptor high-throughput screening. PubMed. Available at: [Link]

-

Abassi, Y. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). ACEA Biosciences. Available at: [Link]

-

Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

-

Wikipedia. High-throughput screening. Wikipedia. Available at: [Link]

-

Agilent Technologies. (2012). High Throughput Screening Applications. Agilent. Available at: [Link]

-

Wang, Z., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]

-

Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

-

Shum, D., et al. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available at: [Link]

-

Ali, A., et al. (2016). High-Throughput Screening and Hit Validation to Identify Small Molecule Inhibitors. PLOS One. Available at: [Link]

-

Technology Networks. (2023). High-Throughput Screening: Principles, Applications and Advancements. Technology Networks. Available at: [Link]

-

Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]

-

Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

-

Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

Liu, Y., et al. (2020). Application and prospects of high-throughput screening for in vitro neurogenesis. PMC. Available at: [Link]

-

Wiebel, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

-

Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in G protein-coupled receptor high-throughput screening [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. agilent.com [agilent.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vitro Experimental Design of Novel CNS Drug Candidates

Introduction: Charting a Course for CNS Drug Discovery with Robust In-Vitro Models

The journey of a novel Central Nervous System (CNS) drug candidate from concept to clinic is fraught with challenges, primarily due to the intricate complexity of the brain and the formidable blood-brain barrier (BBB). To navigate this landscape effectively, a meticulously planned in-vitro experimental design is not merely advantageous; it is fundamental. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing in-vitro studies for novel CNS drug candidates. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring that each step is part of a self-validating system. Our approach is grounded in scientific integrity, drawing upon field-proven insights to maximize the translational relevance of your findings.

The following sections will detail the critical in-vitro models and assays, from foundational primary neuronal cultures to sophisticated organ-on-a-chip systems. We will explore the nuances of each technique, providing not only step-by-step protocols but also the rationale for their application, potential pitfalls, and data interpretation strategies.

Section 1: Foundational Cellular Models for CNS Drug Discovery

The choice of a cellular model is a critical first step that dictates the physiological relevance and translational potential of in-vitro studies. Here, we discuss the workhorses of CNS drug discovery: primary neuronal cultures and induced pluripotent stem cell (iPSC)-derived models.

Primary Neuronal Cultures: A Window into Native Neuronal Function

Primary neuronal cultures, derived directly from rodent brain tissue, offer a high degree of physiological relevance by preserving many of the intrinsic properties of neurons in their native environment.[1][2] They are invaluable for studying fundamental neuronal processes, synaptic function, and the effects of drug candidates on neuronal health and activity.[3][4]

Causality Behind the Choice: The primary advantage of these cultures lies in their synaptic connectivity, which is more complex and representative of the in-vivo state compared to immortalized cell lines.[5] This makes them particularly suitable for investigating synaptic plasticity, network activity, and excitotoxicity.

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol outlines the steps for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[6][7]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F12 medium

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Papain and DNase I

-

Trypsin inhibitor

-

Poly-D-lysine and Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Plate Coating:

-

Tissue Dissection:

-

Sacrifice the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in ice-cold DMEM/F12.

-

Isolate the embryonic brains and dissect the cortices in a separate dish of ice-cold DMEM/F12.

-

Carefully peel off the meninges.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a 15 mL tube containing a pre-warmed papain solution (e.g., 20 U/mL) and incubate for 15-30 minutes at 37°C.

-

Wash the tissue by gently replacing the papain solution with a trypsin inhibitor solution.

-

Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in Neurobasal medium until the solution becomes cloudy.[6]

-

-

Cell Plating and Culture:

-

Determine cell viability and density using a hemocytometer and Trypan blue.

-

Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated plates in complete Neurobasal medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

Perform a partial media change every 3-4 days.[6]

-

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models: A Humanized Approach to Disease Modeling

The advent of iPSC technology has revolutionized CNS drug discovery by providing a renewable source of human neurons, including those derived from patients with specific neurological disorders.[3][8][9] This "disease-in-a-dish" approach allows for the investigation of disease mechanisms and the screening of drug candidates in a genetically relevant context.[9]